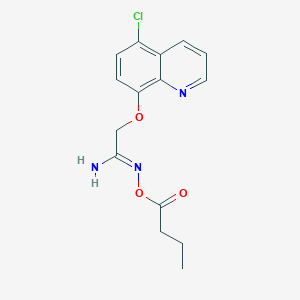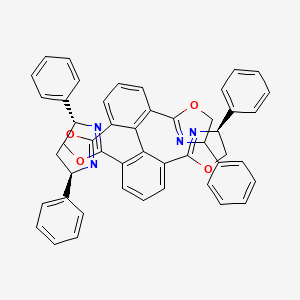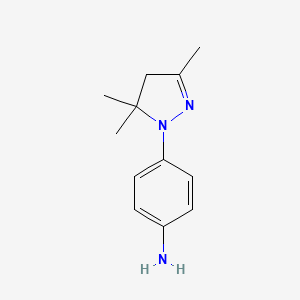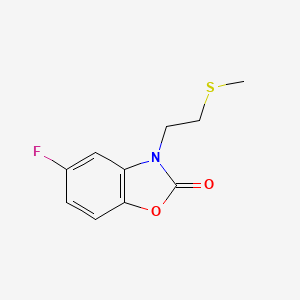![molecular formula C13H7F3N2S2 B12899044 2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62616-93-7](/img/structure/B12899044.png)
2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of 1,3,4-thiadiazoles
Preparation Methods
The synthesis of 2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of naphthalene-2-thiol with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, or thiols to form substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial, antifungal, and antiviral agent. Studies have also explored its use as an enzyme inhibitor and in the development of new drugs.
Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and anticonvulsant properties. It is also being studied for its potential use in treating neurodegenerative diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors and ion channels, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole can be compared with other similar compounds such as:
2-Amino-5-sulfanyl-1,3,4-thiadiazole: Known for its anti-inflammatory and analgesic properties.
1,3,4-Thiadiazole derivatives: These compounds exhibit a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62616-93-7 |
|---|---|
Molecular Formula |
C13H7F3N2S2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H7F3N2S2/c14-13(15,16)11-17-18-12(20-11)19-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
IFJSBRNNVNMDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=NN=C(S3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
![Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)

![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)

![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)



![4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12899028.png)

